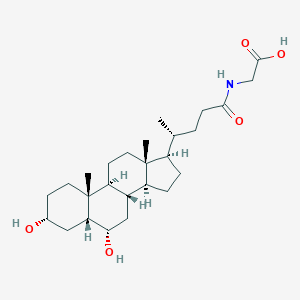

Glycohyodeoxycholic acid

Description

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIYSFQOFYOFZ-BRDORRHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13042-33-6 | |

| Record name | Glycohyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Role of Glycohyodeoxycholic Acid in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid that plays a significant role in lipid and cholesterol homeostasis. While much of the existing research has focused on its unconjugated form, hyodeoxycholic acid (HDCA), the data collectively points towards GHDCA being a key modulator of cholesterol metabolism, primarily through the activation of the Liver X Receptor (LXR). This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental protocols related to GHDCA and its influence on cholesterol synthesis, absorption, and transport.

Introduction: Bile Acids and Cholesterol Homeostasis

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond this digestive role, bile acids function as signaling molecules that regulate their own synthesis and transport, as well as glucose, lipid, and energy metabolism. This regulation is primarily mediated by nuclear receptors, most notably the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR).

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol is a major pathway for cholesterol catabolism.[1] These primary bile acids are conjugated with glycine (B1666218) or taurine (B1682933) in the liver to form conjugated bile acids, such as this compound, before being secreted into the bile. In the intestine, gut microbiota can deconjugate and dehydroxylate primary bile acids to form secondary bile acids.

Mechanism of Action: GHDCA as a Signaling Molecule

The biological activity of GHDCA in cholesterol metabolism is largely attributed to its unconjugated form, hyodeoxycholic acid (HDCA). HDCA has been identified as a potent activator of the Liver X Receptor (LXR), while notably not activating the Farnesoid X Receptor (FXR).[2] LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[3]

Upon activation by a ligand such as HDCA, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the promoter regions of target genes, stimulating their transcription.[4] Key LXR target genes involved in cholesterol metabolism include:

-

ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1): These transporters are crucial for reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[2]

-

Apolipoprotein E (ApoE): A key protein involved in the transport of lipids and cholesterol.[2]

By activating LXR, GHDCA (via HDCA) promotes the efflux of cholesterol from cells, including macrophages in the arterial wall, thereby potentially reducing the buildup of atherosclerotic plaques.[2]

Signaling Pathway of LXR Activation by HDCA

Caption: LXR signaling pathway activated by Hyodeoxycholic acid.

Quantitative Data on the Effects of Hyodeoxycholic Acid on Cholesterol Metabolism

The following tables summarize the quantitative effects of HDCA on various parameters of cholesterol metabolism, primarily from studies in LDL receptor-knockout (LDLR-KO) mice, a well-established animal model for atherosclerosis.[2][5]

| Parameter | Treatment Group | % Change vs. Control | p-value | Citation |

| Plasma Cholesterol | ||||

| Total Cholesterol | Chow + 1.25% HDCA | ↓ 51% | <0.05 | [2] |

| VLDL/IDL/LDL Cholesterol | Chow + 1.25% HDCA | ↓ 61% | <0.05 | [2][5] |

| HDL Cholesterol | Chow + 1.25% HDCA | ↑ 11% | 0.06 | [2] |

| Intestinal Cholesterol Absorption | ||||

| Cholesterol Absorption | Chow + 1.25% HDCA | ↓ 76% | <0.0001 | [2][5] |

| Atherosclerosis (LDLR-KO Mice) | ||||

| Aortic Root Lesion Size | Chow + HDCA | ↓ 50% | - | [6] |

| Aortic Root Lesion Size | Western Diet + HDCA | ↓ 44% | <0.0001 | [2][5] |

| Entire Aorta Lesion Size | Western Diet + HDCA | ↓ 48% | <0.01 | [2][5] |

| Innominate Artery Lesion Size | Western Diet + HDCA | ↓ 94% | <0.01 | [2][5] |

Table 1: Quantitative Effects of Hyodeoxycholic Acid (HDCA) on Cholesterol Metabolism and Atherosclerosis in Mice.

A study on a related glycine-conjugated bile acid, Glycodeoxycholic acid (GDCA), in healthy humans also provides relevant insights:

| Parameter | Treatment Group | Effect | Citation |

| Fasting Plasma Total Cholesterol | GDCA-R Administration | Decreased | [7] |

| Fasting Plasma LDL-C | GDCA-R Administration | Decreased | [7] |

| Fasting Plasma ApoB | GDCA-R Administration | Decreased | [7] |

Table 2: Effects of Glycodeoxycholic Acid (GDCA) on Plasma Lipids in Humans.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes a general method for the quantification of GHDCA in serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma sample.[8]

-

Add 20 µL of an internal standard solution (e.g., deuterated GHDCA) in methanol. The concentration should be optimized based on expected endogenous levels.[8]

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[8]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9]

B. LC-MS/MS Conditions

-

HPLC System: Agilent 1290 Infinity II Bio LC or equivalent.[8]

-

Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm.[10]

-

Column Temperature: 50 °C.[10]

-

Mobile Phase A: 0.1% Formic acid in Water.[8]

-

Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).[8]

-

Flow Rate: 0.65 mL/min.[8]

-

Injection Volume: 10 µL.[10]

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.[10]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for GHDCA and its internal standard.

C. Data Analysis

-

Integrate the peak areas for both GHDCA and the internal standard.

-

Calculate the peak area ratio of GHDCA to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of calibration standards.

-

Determine the concentration of GHDCA in the unknown samples by interpolation from the calibration curve.

In Vivo Assessment of Atherosclerosis in LDLR-KO Mice

This protocol outlines a typical workflow for studying the effect of HDCA (as a proxy for GHDCA) on the development of atherosclerosis.

A. Animal Model and Diet

-

Use 8-week-old female LDL receptor-knockout (LDLR-KO) mice.[2]

-

Induce atherosclerosis by feeding a Western-type diet (e.g., 21% fat, 0.15% cholesterol) for 8 weeks.[2]

-

Divide the mice into a control group (continued Western diet or switch to chow) and a treatment group (diet supplemented with HDCA, e.g., 1.25% w/w).[2]

-

Maintain the respective diets for a period of 15 weeks.[2]

B. Sample Collection and Analysis

-

At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for plasma lipid analysis (Total Cholesterol, LDL, HDL).

-

Perfuse the vascular system with saline, followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the aorta and heart.

C. Atherosclerotic Lesion Quantification

-

Aortic Root Analysis: Embed the upper portion of the heart in OCT medium, and collect serial cryosections of the aortic root. Stain sections with Oil Red O to visualize lipid-rich lesions. Quantify the lesion area using image analysis software.[2]

-

En Face Aorta Analysis: Open the entire aorta longitudinally, pin it flat, and stain with Oil Red O. Capture images and quantify the percentage of the aortic surface area covered by lesions.[2]

Experimental Workflow for Atherosclerosis Study

Caption: Experimental workflow for an in vivo atherosclerosis study.

Implications for Drug Development

The data surrounding HDCA and, by extension, GHDCA, highlight a promising avenue for the development of therapeutics for hypercholesterolemia and atherosclerosis. The dual mechanism of reducing intestinal cholesterol absorption and promoting reverse cholesterol transport via LXR activation makes it an attractive target.

Key advantages of targeting this pathway include:

-

LXR-specific activation: HDCA's lack of FXR agonism may avoid some of the side effects associated with potent FXR agonists.

-

Pleiotropic effects: Beyond cholesterol metabolism, LXR activation has been shown to have anti-inflammatory properties, which are beneficial in the context of atherosclerosis.

Future drug development efforts could focus on creating stable, orally bioavailable GHDCA analogs with optimized LXR activation profiles and favorable pharmacokinetic properties.

Conclusion

This compound is an important endogenous regulator of cholesterol metabolism. Its mechanism of action, primarily through the activation of the Liver X Receptor, leads to a reduction in intestinal cholesterol absorption and an increase in reverse cholesterol transport. Quantitative data from animal models robustly demonstrates the potent anti-atherosclerotic and cholesterol-lowering effects of its unconjugated form, HDCA. The detailed experimental protocols provided herein offer a framework for further investigation into GHDCA's precise roles and therapeutic potential. As our understanding of the intricate signaling networks governed by bile acids continues to grow, GHDCA and its related pathways present a compelling target for the next generation of therapies aimed at combating cardiovascular disease.

References

- 1. What is the mechanism of Cholic Acid? [synapse.patsnap.com]

- 2. Hyodeoxycholic acid improves HDL function and inhibits atherosclerotic lesion formation in LDLR-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyodeoxycholic acid improves HDL function and inhibits atherosclerotic lesion formation in LDLR-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyodeoxycholic acid efficiently suppresses atherosclerosis formation and plasma cholesterol levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Glycohyodeoxycholic Acid and its Interaction with Gut Microbiota: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid. Bile acids, traditionally known for their role in the emulsification and absorption of dietary lipids, are now recognized as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways. The gut microbiota plays a pivotal role in bile acid metabolism, transforming primary bile acids synthesized in the liver into a diverse pool of secondary bile acids, including GHDCA. This biotransformation profoundly influences the signaling properties of bile acids, thereby modulating host physiology. This technical guide provides a comprehensive overview of GHDCA, its interaction with the gut microbiota, and its downstream effects on host signaling pathways.

Chemical and Physical Properties of this compound

GHDCA is formed in the liver through the conjugation of the secondary bile acid hyodeoxycholic acid (HDCA) with the amino acid glycine (B1666218). Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₄₃NO₅ | [1] |

| Molecular Weight | 449.6 g/mol | [1] |

| CAS Number | 13042-33-6 | [1] |

| Synonyms | GHDCA, Glycine hyodeoxycholate | [1] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml). Sparingly soluble in a 1:1 solution of DMF and PBS (pH 7.2) (0.5 mg/ml). | [1] |

Interaction of this compound with Gut Microbiota

The gut microbiota is central to the metabolism of GHDCA. The initial step in the interaction is the deconjugation of GHDCA by bile salt hydrolases (BSHs), enzymes that are widely expressed by gut bacteria. This reaction cleaves the glycine molecule, releasing the unconjugated secondary bile acid, hyodeoxycholic acid (HDCA).

Microbial Metabolism of this compound

The metabolism of GHDCA by the gut microbiota is a multi-step process involving several key enzymes.

-

Deconjugation by Bile Salt Hydrolases (BSH): BSHs are enzymes produced by various gut bacteria, including species from the genera Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. These enzymes hydrolyze the amide bond between the bile acid and the conjugated amino acid. The deconjugation of GHDCA yields HDCA and glycine. BSH activity varies among different bacterial species and is influenced by the substrate specificity of the enzyme. Some BSHs show a preference for glycine-conjugated bile acids like GHDCA[2][3][4].

-

Transformation of Hyodeoxycholic Acid (HDCA): Following deconjugation, HDCA can be further metabolized by microbial hydroxysteroid dehydrogenases (HSDHs). These enzymes catalyze the oxidation and epimerization of hydroxyl groups on the steroid nucleus of the bile acid. For instance, 3α-HSDH and 3β-HSDH can interconvert the 3α-hydroxyl group of HDCA to a 3β-hydroxyl group, while 6α-HSDH can act on the 6α-hydroxyl group[5][6][7]. These modifications result in a variety of iso-bile acids with altered biological activities.

Effects of Hyodeoxycholic Acid on Gut Microbiota Composition

While direct quantitative data on the effects of GHDCA on gut microbiota composition is limited, studies on its unconjugated form, HDCA, provide valuable insights. Oral administration of HDCA has been shown to significantly alter the gut microbial community in piglets.

| Bacterial Taxon | Change in Abundance (HDCA vs. Control) | Reference |

| Lactobacillus | Increased (37.97% vs. 5.28%) | [8] |

| Streptococcus | Decreased (28.34% vs. 38.65%) | [8] |

| Erysipelotrichaceae (family) | Decreased (0.35% vs. 17.15%) | [8] |

These findings suggest that the metabolic products of GHDCA can selectively promote the growth of beneficial bacteria like Lactobacillus while inhibiting potentially pathogenic bacteria.

Signaling Pathways Modulated by this compound

GHDCA and its metabolite HDCA exert their physiological effects by activating specific host receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine. It plays a crucial role in regulating bile acid, lipid, and glucose metabolism. While some studies suggest HDCA is a weak FXR agonist, others indicate it can activate FXR signaling pathways[9]. Activation of intestinal FXR by bile acids induces the expression of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver to suppress bile acid synthesis.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

TGR5 is a G-protein coupled receptor located on the cell membrane of various cells, including intestinal L-cells and macrophages. Activation of TGR5 by bile acids stimulates the production of cyclic AMP (cAMP), which in turn triggers downstream signaling cascades. In intestinal L-cells, TGR5 activation leads to the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and improves glucose tolerance[10]. Studies on HDCA have shown its ability to activate TGR5 signaling[8].

References

- 1. A Novel High‐Throughput Anaerobic Culture Method to Evaluate Food Health Effects via Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal Farnesoid X Receptor and Takeda G Protein Couple Receptor 5 Signaling in Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycochenodeoxycholic acid promotes proliferation of intestinal epithelia via reduction of cyclic AMP and increase in H2AX phosphorylation after exposure to γ-rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The contribution of bile acid metabolism to the pathogenesis of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hyodeoxycholic acid (HDCA) suppresses intestinal epithelial cell proliferation through FXR-PI3K/AKT pathway, accompanied by alteration of bile acids metabolism profiles induced by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycohyodeoxycholic Acid Signaling in Hepatocytes: An In-depth Technical Guide

Disclaimer: Direct experimental evidence on the signaling pathways of Glycohyodeoxycholic acid (GHDCA) in hepatocytes is limited in publicly available scientific literature. This guide synthesizes information from its unconjugated form, Hyodeoxycholic acid (HDCA), and other glycine-conjugated bile acids to provide a comprehensive overview of its putative signaling mechanisms. The presented pathways and data should be interpreted as a well-informed extrapolation, pending direct experimental validation for GHDCA.

Introduction

This compound (GHDCA) is a glycine-conjugated form of the secondary bile acid Hyodeoxycholic acid (HDCA). Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of cellular processes in hepatocytes, including gene expression, metabolism, proliferation, and apoptosis. This guide provides a detailed technical overview of the inferred signaling pathways of GHDCA in hepatocytes, targeting researchers, scientists, and professionals in drug development.

Core Signaling Pathways

The signaling actions of GHDCA in hepatocytes are likely mediated through a combination of nuclear receptors and cell surface receptors, similar to other bile acids. The primary mediators are presumed to be the Farnesoid X Receptor (FXR), the Pregnane X Receptor (PXR), and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).

Farnesoid X Receptor (FXR) Signaling

HDCA has been shown to be a weak agonist of FXR.[1] Its glycine (B1666218) conjugate, GHDCA, is therefore also expected to interact with FXR, albeit with potentially different potency. FXR is a key regulator of bile acid, lipid, and glucose homeostasis.

Inferred GHDCA-FXR Signaling Pathway:

Upon entering the hepatocyte, GHDCA is inferred to bind to and weakly activate FXR.[1] This leads to the heterodimerization of FXR with the Retinoid X Receptor (RXR). The FXR-RXR complex then translocates to the nucleus and binds to FXR Response Elements (FXREs) in the promoter regions of target genes. This results in:

-

Induction of Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This serves as a negative feedback mechanism to control bile acid levels.

-

Induction of Bile Salt Export Pump (BSEP): BSEP is a canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile. Increased BSEP expression enhances the clearance of bile acids from the liver.[2]

Pregnane X Receptor (PXR) Signaling

PXR is a nuclear receptor that plays a crucial role in the detoxification of xenobiotics and endobiotics, including bile acids. While direct activation of PXR by HDCA or GHDCA is not well-documented, PXR is known to be activated by other secondary bile acids.

Inferred GHDCA-PXR Signaling Pathway:

Activation of PXR by GHDCA would lead to its heterodimerization with RXR and subsequent binding to PXR Response Elements (PXREs). This would induce the expression of genes involved in detoxification and transport, such as:

-

Cytochrome P450 3A4 (CYP3A4): A key enzyme involved in the metabolism of a wide range of substrates, including bile acids.

-

Multidrug Resistance-associated Protein 2 (MRP2): A canalicular transporter that mediates the efflux of conjugated metabolites, including bile acid conjugates.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by various bile acids. Studies have shown that HDCA can improve glucose homeostasis through TGR5 signaling.[1]

Inferred GHDCA-TGR5 Signaling Pathway:

Binding of GHDCA to TGR5 on the hepatocyte membrane is expected to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression related to glucose and energy metabolism.

Quantitative Data

Table 1: Effect of Hyodeoxycholic Acid (HDCA) on Gene Expression in Liver Tissue.

| Gene | Change in Expression | Experimental System | Reference |

| CYP7A1 | Downregulated | Piglets | [3] |

| SHP | Downregulated | Piglets | [3] |

| ASBT | Downregulated | Piglets | [3] |

| CYP4A27 | Upregulated | Piglets | [3] |

| PPARα | Upregulated | Mice | [1] |

| CPT1 | Upregulated | Rats with Metabolic Syndrome | |

| CPT2 | Upregulated | Rats with Metabolic Syndrome | |

| FABP1 | Upregulated | Rats with Metabolic Syndrome | |

| HMGCS2 | Upregulated | Rats with Metabolic Syndrome |

Table 2: Effects of Glycochenodeoxycholic Acid (GCDCA) on Apoptosis-Related Events.

| Parameter | Effect | Cell Line | Reference |

| Caspase-6 cleavage | Induced | HepG2-Ntcp | [4] |

| Caspase-3/7 activation | Reduced in caspase-6 deficient cells | HepG2-Ntcp | [4] |

| Apoptosis | Reduced in FADD-deficient cells by 50% | HepG2-Ntcp | [4] |

| Cell surface Fas expression | Increased 6-fold | McNtcp.24 | [5] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of bile acid signaling in hepatocytes.

Hepatocyte Cell Culture and Treatment

Objective: To culture primary hepatocytes or hepatoma cell lines and treat them with bile acids to study downstream signaling events.

Materials:

-

Primary hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7)

-

Collagen-coated culture plates/flasks

-

Williams' E medium or DMEM supplemented with fetal bovine serum (FBS), penicillin/streptomycin, insulin, and dexamethasone

-

Bile acid stock solution (e.g., GHDCA dissolved in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed hepatocytes onto collagen-coated plates at a desired density.

-

Allow cells to attach and form a monolayer for 24-48 hours.

-

Prepare working concentrations of the bile acid by diluting the stock solution in serum-free medium.

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Add the bile acid-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest bile acid concentration).

-

Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, proceed with downstream analysis (e.g., RNA/protein extraction, cell viability assays).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of target genes in hepatocytes following bile acid treatment.

Materials:

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Protocol:

-

Isolate total RNA from treated and control hepatocytes using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.

-

Set up qPCR reactions in triplicate for each sample and primer set, including a no-template control. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene.

Western Blotting for Protein Analysis

Objective: To detect and quantify the levels of specific proteins in hepatocytes after bile acid treatment.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the treated and control hepatocytes in RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Mandatory Visualizations

Experimental Workflow for Studying GHDCA Effects

Logical Relationship of Inferred GHDCA Signaling

References

- 1. Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acid-induced apoptosis in hepatocytes is caspase-6-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

Glycohyodeoxycholic Acid: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycohyodeoxycholic acid (GHDCA) is a secondary conjugated bile acid emerging as a molecule of significant interest in the fields of metabolic research and drug development. Formed in the liver through the conjugation of hyodeoxycholic acid with glycine (B1666218), GHDCA plays a role in lipid digestion and cholesterol homeostasis.[1] This technical guide provides a comprehensive overview of the discovery and isolation of GHDCA, details its physicochemical properties, and explores its biological functions, with a particular focus on its interactions with the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). Detailed experimental protocols for its isolation, quantification, and for studying its in vivo effects are provided, alongside a summary of its known quantitative data. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is a secondary conjugated bile acid, meaning it is formed in the liver from a primary bile acid that has been modified by intestinal bacteria and then conjugated with the amino acid glycine.[2] Its precursor, hyodeoxycholic acid (HDCA), is a major component of pig bile and is also found as a metabolite in humans.[1][3] GHDCA's primary physiological role is to aid in the emulsification and absorption of dietary fats and fat-soluble vitamins.[4] Beyond this digestive function, recent research has highlighted its potential as a signaling molecule with therapeutic implications, particularly in the prevention of gallstones and the modulation of metabolic pathways.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₄₃NO₅ | [1] |

| Molecular Weight | 449.6 g/mol | [1] |

| CAS Number | 13042-33-6 | [1] |

| Appearance | White to off-white solid | [5] |

| Purity (as analytical standard) | ≥95% to >98% (HPLC) | [1][6] |

| Solubility | DMF: 30 mg/mlDMSO: 20 mg/mlEthanol: 20 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years (as supplied) | [1] |

Table 1: Physicochemical Properties of this compound.

Discovery and Isolation

This compound is naturally abundant in porcine (pig) bile.[2] Its discovery is intertwined with the broader history of bile acid research. The isolation and purification of GHDCA from natural sources typically involve a multi-step process of extraction, separation, and purification. While a definitive, standardized protocol for the exclusive isolation of GHDCA is not widely published, a general workflow can be adapted from established methods for separating conjugated and unconjugated bile acids from bile.

Experimental Protocol: Isolation and Purification of this compound from Porcine Bile

This protocol is an adapted method based on techniques for the separation of conjugated bile acids.[7][8][9]

3.1.1. Materials and Reagents:

-

Fresh porcine (pig) bile

-

Methanol (B129727) (HPLC grade)

-

Ethanol (B145695) (95%)

-

Acetonitrile (B52724) (HPLC grade)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Solid-phase extraction (SPE) C18 cartridges

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

-

Centrifuge

3.1.2. Procedure:

-

Extraction:

-

To 100 mL of fresh porcine bile, add 400 mL of 95% ethanol and stir vigorously for 1 hour at room temperature.

-

Centrifuge the mixture at 5,000 x g for 15 minutes to pellet precipitated proteins and other macromolecules.

-

Carefully decant the supernatant.

-

-

Saponification (Optional, for total bile acids):

-

To the supernatant, add NaOH to a final concentration of 2M.

-

Heat the mixture at 110°C under reflux for 4 hours to hydrolyze conjugated bile acids to their unconjugated forms.

-

Note: For the specific isolation of GHDCA, this step should be omitted.

-

-

Purification of Conjugated Bile Acids:

-

Adjust the pH of the ethanolic extract to 7.0 with HCl.

-

Concentrate the extract to approximately 50 mL using a rotary evaporator.

-

Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

-

Load the concentrated bile extract onto the SPE cartridge.

-

Wash the cartridge with 20 mL of deionized water to remove salts and other polar impurities.

-

Elute the conjugated bile acids with 15 mL of methanol.

-

-

HPLC Purification:

-

Concentrate the methanolic eluate from the SPE step under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for the best separation of GHDCA from other conjugated bile acids.[7]

-

Monitor the elution profile at a low UV wavelength (e.g., 200-210 nm).

-

Collect the fractions corresponding to the GHDCA peak.

-

-

Final Processing:

-

Pool the GHDCA-containing fractions and remove the solvent using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain purified GHDCA as a solid.

-

3.1.3. Workflow Diagram:

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 13042-33-6 | MOLNOVA [molnova.com]

- 7. Development and validation of a method for measuring the glycine and taurine conjugates of bile acids in bile by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid determination of glycine- and taurine-conjugated bile acids in human bile by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]

Glycohyodeoxycholic Acid: An In-depth Technical Guide to its Biological Functions in Lipid Digestion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycohyodeoxycholic acid (GHDA) is a secondary, conjugated bile acid that plays a significant role in the digestion and absorption of dietary lipids. Formed in the liver through the conjugation of the secondary bile acid hyodeoxycholic acid (HDCA) with the amino acid glycine (B1666218), GHDA is a key component of the bile acid pool, particularly in certain species such as pigs.[1] Its unique 3α,6α-dihydroxy stereochemistry imparts specific physicochemical properties that influence its function as a biological detergent and signaling molecule.[2][3] This technical guide provides a comprehensive overview of the biological functions of GHDA in lipid digestion, detailing its synthesis, role in emulsification and micelle formation, interaction with lipases, and its activity as a signaling molecule.

Synthesis of this compound

The synthesis of GHDA is a multi-step process involving both host and gut microbiota enzymes. The pathway begins with the synthesis of primary bile acids from cholesterol in the liver, followed by their modification by intestinal bacteria into secondary bile acids, and finally conjugation in the liver.

1. Primary Bile Acid Synthesis: In the liver, cholesterol is converted into the primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), through two main pathways: the classic (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway, initiated by sterol 27-hydroxylase (CYP27A1).[4][5][6]

2. Formation of Hyodeoxycholic Acid (HDCA): Primary bile acids are secreted into the intestine where they can be modified by the gut microbiota. HDCA is a secondary bile acid, meaning it is formed from the modification of a primary bile acid by intestinal bacteria.[7]

3. Glycine Conjugation: The secondary bile acid HDCA is reabsorbed from the intestine and returns to the liver via the enterohepatic circulation. In the liver, it undergoes conjugation with the amino acid glycine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).[8][9][10] This conjugation reaction attaches a glycine molecule to the C-24 carboxyl group of HDCA, forming this compound (GHDA). This process increases the water solubility of the bile acid, making it a more effective emulsifying agent.[11][12]

Figure 1: Synthesis Pathway of this compound.

Role in Lipid Digestion

GHDA, like other conjugated bile acids, is an amphipathic molecule with both a hydrophobic and a hydrophilic face. This structure allows it to act as a biological detergent, which is crucial for the digestion and absorption of dietary fats.[13]

Emulsification

Large dietary fat globules are insoluble in the aqueous environment of the intestine. GHDA and other bile salts adsorb to the surface of these fat globules, breaking them down into smaller emulsion droplets.[14] This process, known as emulsification, dramatically increases the surface area of the lipids, making them accessible to water-soluble digestive enzymes.[15]

Micelle Formation

The products of lipid digestion, primarily free fatty acids and monoglycerides, are also poorly soluble in water. GHDA incorporates these digestion products, along with phospholipids (B1166683) and cholesterol, into small, water-soluble aggregates called mixed micelles.[16] These micelles act as transport vehicles, carrying the lipids from the intestinal lumen to the surface of the enterocytes for absorption.[17]

Figure 2: Role of GHDA in Lipid Emulsification and Micelle Formation.

Activation of Lipases

Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides. The activity of pancreatic lipase is highly dependent on the presence of bile salts and a protein cofactor called colipase.[19][20] Bile salts, including GHDA, can inhibit pancreatic lipase by displacing it from the lipid-water interface of the emulsion droplets.[21][22] Colipase reverses this inhibition by anchoring lipase to the surface of the emulsion droplet, even in the presence of bile salts.[23] Therefore, GHDA plays a complex role in modulating lipase activity, both by creating the necessary interface for enzyme action and by influencing the interaction between the lipase-colipase complex and its substrate.

Signaling Functions of this compound

Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate a variety of metabolic processes, including their own synthesis, as well as lipid and glucose homeostasis.[8] These signaling functions are mediated by dedicated bile acid receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.[7][13]

The signaling properties of GHDA are largely inferred from studies on its unconjugated precursor, hyodeoxycholic acid (HDCA).

-

TGR5 Activation: HDCA has been shown to be an agonist for TGR5.[11][13] Activation of TGR5 in intestinal enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[7]

-

FXR Activity: The effect of HDCA on FXR is less clear, with some studies reporting that it does not activate FXR,[13] while others suggest it may act as an FXR antagonist.[11] The simultaneous activation of TGR5 and inhibition of FXR by hyocholic acid and its derivatives has been proposed as a unique mechanism for improving glucose homeostasis.[7][11]

The glycine conjugation of HDCA to form GHDA is not expected to abolish these signaling activities, although it may modulate receptor affinity.[1]

Figure 3: Potential Signaling Pathway of GHDA in Enteroendocrine Cells.

Quantitative Data

Specific quantitative data for this compound is limited in the scientific literature. However, data from related bile acids can provide valuable context.

| Parameter | Bile Acid | Value | Conditions | Reference |

| Critical Micellar Concentration (CMC) | Sodium Glycodeoxycholate | 2-4 mM | 25°C, 0.15 M NaCl | [16] |

| Sodium Taurodeoxycholate | 2-5 mM | 25°C, 0.15 M NaCl | [16] | |

| Sodium Glycocholate | 4-8 mM | 25°C, 0.15 M NaCl | [16] | |

| Aggregation Number | Sodium Glycochenodeoxycholate | 16.3 | 35°C, 0.15 M NaCl | [24] |

| Sodium Tauroursodeoxycholate | 7.1 | 35°C, 0.15 M NaCl | [24] | |

| Cholesterol Absorption | Deoxycholic Acid | -28% | In vivo, human | [22] |

| Chenodeoxycholic Acid | -22% | In vivo, human | [22] | |

| Ursodeoxycholic Acid | -70% | In vivo, human | [22] | |

| Oleic Acid Absorption | Glycodeoxycholate (7 mM) | Inhibited | In vivo, human jejunum | [25] |

Experimental Protocols

In Vitro Lipid Digestion Model (pH-Stat)

This protocol is a generalized method based on standard in vitro digestion models, adapted for the study of GHDA's role in lipid digestion.[26][27]

Objective: To quantify the rate and extent of triglyceride hydrolysis by pancreatic lipase in the presence of this compound.

Materials:

-

Triglyceride substrate (e.g., olive oil or triolein)

-

This compound (GHDA)

-

Porcine pancreatic lipase

-

Porcine colipase

-

Digestion buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)

-

NaOH solution (e.g., 0.1 M) for titration

-

pH-stat apparatus (autotitrator)

-

Thermostated reaction vessel (37°C) with magnetic stirrer

Procedure:

-

Emulsion Preparation: Prepare an oil-in-water emulsion by homogenizing the triglyceride substrate in the digestion buffer containing a defined concentration of GHDA.

-

Reaction Setup: Add a specific volume of the emulsion to the thermostated reaction vessel at 37°C and allow it to equilibrate.

-

Initiation of Digestion: Add a solution of pancreatic lipase and colipase to the reaction vessel to initiate the hydrolysis of triglycerides.

-

pH-Stat Titration: The hydrolysis of triglycerides releases free fatty acids, causing a decrease in pH. The pH-stat apparatus maintains a constant pH by automatically titrating the reaction mixture with the NaOH solution.

-

Data Collection: Record the volume of NaOH added over time. The rate of NaOH addition is proportional to the rate of fatty acid release and thus, the rate of lipolysis.

-

Analysis: Calculate the moles of fatty acids released at each time point based on the stoichiometry of the titration reaction. The extent of digestion can be expressed as a percentage of the total fatty acids available in the initial triglycerides.

Figure 4: Experimental Workflow for In Vitro Lipid Digestion using a pH-Stat Model.

FXR/TGR5 Reporter Gene Assay

This is a generalized protocol to assess the activation of FXR and TGR5 by GHDA.

Objective: To determine if GHDA can activate the FXR and TGR5 receptors and to quantify the dose-response relationship.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmids for human FXR and TGR5

-

Reporter plasmid containing a luciferase gene under the control of a bile acid response element

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (GHDA)

-

Positive control agonists (e.g., GW4064 for FXR, Oleanolic acid for TGR5)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the receptor expression plasmid (FXR or TGR5) and the luciferase reporter plasmid.

-

Treatment: After an incubation period to allow for protein expression, treat the transfected cells with various concentrations of GHDA, the positive control agonist, or a vehicle control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound is a functionally important conjugated secondary bile acid involved in the digestion of dietary lipids. Its amphipathic nature, a consequence of its unique 3α,6α-dihydroxy steroid nucleus and glycine conjugate, enables it to efficiently emulsify fats and form mixed micelles for the transport of lipid digestion products. Furthermore, through its precursor hyodeoxycholic acid, GHDA is implicated in the activation of the TGR5 signaling pathway, linking lipid metabolism to glucose homeostasis. While specific quantitative data on the physicochemical and biological properties of GHDA are not as abundant as for more common bile acids, the available evidence strongly supports its critical role in lipid digestion and metabolic regulation. Further research is warranted to fully elucidate the specific contributions of GHDA to these processes and to explore its potential as a therapeutic agent in metabolic disorders.

References

- 1. Microbially conjugated bile salts found in human bile activate the bile salt receptors TGR5 and FXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3alpha-6alpha-Dihydroxy-7alpha-fluoro-5beta-cholanoate (UPF-680), physicochemical and physiological properties of a new fluorinated bile acid that prevents 17alpha-ethynyl-estradiol-induced cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential bile acid metabolites. 13. Improved routes to 3 beta, 6 beta- and 3 beta, 6 alpha-dihydroxy-5 beta-cholanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Bile Acid Synthesis Pathway Is Present and Functional in the Human Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism PMID: 33338411 | MCE [medchemexpress.cn]

- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intestinal lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potential bile acid metabolites. 16. Synthesis of stereoisomeric 3 alpha,6,7,12 alpha-tetrahydroxy-5 beta-cholanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Importance of Conjugation of the Bile Salt on the Mechanism of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conversion of bile salts from inferior emulsifier to efficient smart emulsifier assisted by negatively charged nanoparticles at low concentrations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipid digestion and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glycochenodeoxycholic Acid | C26H43NO5 | CID 12544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. On the interactions between pancreatic lipase and colipase and the substrate, and the importance of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Physiological parameters governing the action of pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Studies on the detergent inhibition of pancreatic lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kinetic behavior of the pancreatic lipase-colipase-lipid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Micellization of conjugated chenodeoxy- and ursodeoxycholates and solubilization of cholesterol into their micelles: comparison with other four conjugated bile salts species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. southernbiological.com [southernbiological.com]

- 26. researchgate.net [researchgate.net]

- 27. caymanchem.com [caymanchem.com]

Glycohyodeoxycholic Acid: A Takeda G Protein-Coupled Receptor 5 (TGR5) Agonist for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated derivative of the secondary bile acid, hyodeoxycholic acid (HDCA). Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic processes.[1][2] A key mediator of these effects is the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor expressed in various metabolically active tissues, including the intestine, brown adipose tissue, and muscle.[3][4] Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), enhance energy expenditure, and improve glucose homeostasis, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[5][6] While a comprehensive quantitative profile for GHDCA is still emerging, evidence strongly suggests its role as a TGR5 agonist, positioning it as a molecule of significant interest in metabolic research and drug development.[7]

TGR5 Signaling Pathway

Upon ligand binding, TGR5 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][8] Elevated cAMP, in turn, activates two primary downstream signaling effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[2] These signaling cascades trigger a variety of cell-specific responses that contribute to the beneficial metabolic effects of TGR5 activation.

Quantitative Data on TGR5 Agonists

| Bile Acid | Abbreviation | Type | EC50 (µM) |

| Taurolithocholic acid | TLCA | Secondary | 0.33 |

| Lithocholic acid | LCA | Secondary | 0.53 |

| Deoxycholic acid | DCA | Secondary | 1.0 |

| Chenodeoxycholic acid | CDCA | Primary | 4.4 |

| Cholic acid | CA | Primary | 7.7 |

| Ursodeoxycholic acid | UDCA | Secondary | >100 |

| This compound | GHDCA | Secondary | Data Not Available |

This table is compiled from multiple sources for comparative purposes.[3][4][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TGR5 agonists.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following TGR5 activation.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human TGR5 receptor.

-

Protocol:

-

Seed the TGR5-expressing cells in a 96-well plate and culture overnight.

-

Wash the cells with a serum-free medium and then incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

-

Treat the cells with various concentrations of GHDCA or a control agonist (e.g., LCA) for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC50 value.

-

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene driven by a cAMP response element (CRE), providing a downstream functional readout of TGR5 activation.

-

Cell Line: HEK293 or other suitable cells.

-

Protocol:

-

Co-transfect the cells with a TGR5 expression vector and a CRE-luciferase reporter vector.

-

Seed the transfected cells into a 96-well plate and allow them to attach and express the proteins (typically 24 hours).

-

Treat the cells with a range of concentrations of GHDCA or a control agonist for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.

-

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 secreted from enteroendocrine cells in response to TGR5 activation.

-

Cell Line: Murine enteroendocrine STC-1 cells or human NCI-H716 cells, which endogenously express TGR5 and secrete GLP-1.

-

Protocol:

-

Culture STC-1 or NCI-H716 cells to confluency in 24- or 48-well plates.

-

Wash the cells with a buffer (e.g., Krebs-Ringer bicarbonate buffer) and then pre-incubate for 1-2 hours.

-

Replace the buffer with fresh buffer containing various concentrations of GHDCA or a control agonist.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.

-

Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

-

Normalize the GLP-1 secretion to the total protein content of the cells in each well.

-

Conclusion and Future Directions

This compound holds promise as a tool for investigating the therapeutic potential of TGR5 activation in metabolic diseases. While direct quantitative data on its potency is still needed, the established activity of the broader hyocholic acid family provides a strong rationale for its further study. The experimental protocols detailed in this guide offer a robust framework for characterizing the TGR5-mediated effects of GHDCA and other novel agonists. Future research should focus on determining the precise EC50 of GHDCA for TGR5, elucidating its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its potential for the development of novel therapeutics for type 2 diabetes, obesity, and related metabolic disorders. The development of gut-restricted TGR5 agonists is a particularly promising avenue to mitigate potential side effects associated with systemic TGR5 activation.

References

- 1. Hyocholic acid species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyocholic acid and glycemic regulation: comments on ‘Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The bile acid TGR5 membrane receptor: From basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Biotransformation of Glycohyodeoxycholic Acid in the Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycohyodeoxycholic acid (GHDCA), a glycine-conjugated form of the secondary bile acid hyodeoxycholic acid (HDCA), is subject to extensive metabolism by the gut microbiota. This biotransformation significantly alters its signaling potential and downstream physiological effects. This technical guide provides an in-depth overview of the microbial enzymatic processes involved in GHDCA metabolism, the key bacterial players, and the subsequent impact on host signaling pathways, particularly through the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5). Detailed experimental protocols for studying these transformations and quantitative data on enzyme activities are also presented to facilitate further research in this area.

Introduction

The gut microbiome plays a pivotal role in host metabolism, in large part through the biotransformation of bile acids. Primary bile acids, synthesized in the liver, are converted into a diverse pool of secondary bile acids by gut bacteria. This compound (GHDCA) is a conjugated secondary bile acid that undergoes critical microbial modifications, primarily deconjugation, which dictates its biological activity. The resulting unconjugated hyodeoxycholic acid (HDCA) is a signaling molecule with emerging significance in metabolic regulation and inflammatory responses.[1][2] Understanding the microbial transformation of GHDCA is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting the gut-liver axis.

Microbial Deconjugation of this compound

The initial and rate-limiting step in the gut microbial metabolism of GHDCA is the hydrolysis of the amide bond linking glycine (B1666218) to the hyodeoxycholic acid steroid core. This reaction is catalyzed by a class of enzymes known as bile salt hydrolases (BSHs).

2.1. Bile Salt Hydrolases (BSHs)

BSHs (EC 3.5.1.24) are widely distributed among gut bacteria and are considered "gatekeeper" enzymes in secondary bile acid metabolism.[3] Their activity is essential for the subsequent modifications of the bile acid steroid nucleus.[4]

2.2. Bacterial Taxa with BSH Activity on GHDCA

Metagenomic analyses have revealed that BSH genes are prevalent in several major bacterial phyla within the human gut, including Firmicutes, Bacteroidetes, and Actinobacteria.[5][6] While a broad range of bacteria possess BSHs, specific genera have been identified as major contributors to this activity.

| Phylum | Key Genera with BSH Activity | Reference |

| Firmicutes | Lactobacillus, Clostridium, Eubacterium, Blautia, Roseburia | [5] |

| Bacteroidetes | Bacteroides | [5] |

| Actinobacteria | Bifidobacterium | [5] |

Studies utilizing recombinant BSH enzymes from Lactobacillus species have demonstrated direct hydrolytic activity on GHDCA.

Subsequent Biotransformation of Hyodeoxycholic Acid (HDCA)

Following deconjugation of GHDCA to HDCA, the steroid core of HDCA can undergo further enzymatic modifications by the gut microbiota, although these transformations are less well characterized than the initial deconjugation step.

3.1. Hydroxysteroid Dehydrogenases (HSDHs)

A key class of enzymes involved in further bile acid metabolism are hydroxysteroid dehydrogenases (HSDHs). These enzymes catalyze the oxidation and epimerization of hydroxyl groups on the steroid nucleus.[7][8] In the context of HDCA (3α, 6α-dihydroxy-5β-cholan-24-oic acid), potential modifications could include:

-

Oxidation: Conversion of the 3α- or 6α-hydroxyl groups to keto groups.

-

Epimerization: Inversion of the stereochemistry of the hydroxyl groups (e.g., 6α to 6β).

While the presence of bacterial 6α-hydroxysteroid dehydrogenases in the gut has been reported, their specific activity on HDCA is an area of ongoing research.[9][10]

3.2. Key Bacterial Genera in HDCA Metabolism

Older studies have implicated specific bacterial genera in the metabolism of HDCA and other related bile acids.

| Bacterial Genus | Observed Transformation of HDCA or Related Bile Acids | Reference |

| Eubacterium | Implicated in various bile acid transformations, including dehydroxylation and epimerization. | [11][12] |

| Clostridium | Some species are known to perform 7α-dehydroxylation and other steroid modifications. | [13] |

A gram-positive rod, termed HDCA-1, isolated from rat intestinal microflora, was shown to transform hyocholic acid (a precursor to HDCA) into HDCA through 7α-dehydroxylation and epimerization of a hydroxyl group.[14]

Signaling Pathways Modulated by GHDCA Metabolites

The biotransformation of GHDCA to HDCA is critical for its function as a signaling molecule. Unconjugated bile acids are more readily absorbed and can interact with host receptors to a greater extent than their conjugated counterparts. HDCA has been shown to modulate the activity of two key nuclear receptors involved in metabolic regulation: the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).

4.1. Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. Activation of FXR in the intestine by bile acids induces the expression of fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis. Some studies suggest that HDCA acts as an antagonist to FXR, thereby potentially increasing bile acid synthesis.[2]

4.2. Takeda G-Protein-Coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the release of glucagon-like peptide-1 (GLP-1), a hormone that promotes insulin (B600854) secretion and improves glucose tolerance. HDCA has been identified as a potent agonist of TGR5.[2] This activation of TGR5 by microbially-produced HDCA may contribute to improved glycemic control.

Below is a diagram illustrating the proposed signaling pathway of HDCA.

Experimental Protocols

5.1. In Vitro Fecal Fermentation of GHDCA

This protocol describes a general method for assessing the biotransformation of GHDCA by a complex gut microbial community from fecal samples.[15][16][17]

Materials:

-

Anaerobic chamber (e.g., 90% N₂, 5% H₂, 5% CO₂)

-

Sterile anaerobic culture tubes or a multi-well plate

-

Fresh human fecal sample

-

Anaerobic phosphate-buffered saline (PBS)

-

Basal fermentation medium (autoclaved and pre-reduced)

-

GHDCA stock solution (sterile-filtered)

-

Centrifuge

-

-80°C freezer

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10-20% (w/v) fecal slurry by homogenizing a fresh fecal sample in anaerobic PBS.

-

Inoculation: Inoculate the pre-reduced basal fermentation medium with the fecal slurry to a final concentration of 1-5% (v/v).

-

Substrate Addition: Add GHDCA stock solution to the inoculated medium to a final desired concentration (e.g., 100 µM). Include a control with no added GHDCA.

-

Incubation: Incubate the cultures anaerobically at 37°C for a specified time course (e.g., 0, 12, 24, 48 hours).

-

Sampling: At each time point, collect aliquots of the culture. Centrifuge to separate the bacterial pellet and the supernatant.

-

Storage: Store the supernatant and bacterial pellets at -80°C for subsequent analysis (e.g., LC-MS/MS for bile acids, 16S rRNA gene sequencing for microbial composition).

5.2. Quantification of GHDCA and its Metabolites by LC-MS/MS

A targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the accurate quantification of GHDCA and its primary metabolite, HDCA.[18][19][20][21]

Sample Preparation (Supernatant from Fermentation):

-

Thaw supernatant samples on ice.

-

Perform protein precipitation by adding 3-4 volumes of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d4-GCA or d4-CDCA).

-

Vortex and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

LC-MS/MS Parameters:

The following table provides example parameters for the analysis of GHDCA and HDCA. These should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| GHDCA | 448.3 | 74.0 | 25-35 | Negative ESI |

| HDCA | 391.3 | 391.3 (or specific fragments) | 15-25 | Negative ESI |

| Internal Standard (e.g., d4-GCA) | 468.3 | 74.0 | 25-35 | Negative ESI |

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is commonly used.

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

-

Mobile Phase B: Acetonitrile/Methanol mixture with the same modifier.

-

Gradient: A gradient elution from a low to high percentage of Mobile Phase B is used to separate the bile acids.

Quantitative Data Summary

The following table summarizes available quantitative data related to the microbial biotransformation of GHDCA. Data for GHDCA is limited, and therefore, data for other structurally similar glycine-conjugated bile acids are included for comparative purposes.

| Enzyme | Bacterial Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| BSH | Lactobacillus plantarum BBE7 | Glycodeoxycholic acid (GDCA) | 1.43 ± 0.12 | 18.5 ± 0.7 | [22] |

| BSH | Bifidobacterium longum | Glycocholic acid (GCA) | 0.34 | Not Reported | [23] |

| BSH | Clostridium perfringens | Taurocholic acid (TCA) | 0.23 | 5.88 | [24] |

Note: Specific kinetic parameters for BSH activity on GHDCA are not widely available in the literature and represent a key area for future research.

Conclusion

The microbial biotransformation of this compound in the gut is a critical process that begins with deconjugation by a wide array of bacterial bile salt hydrolases. The resulting hyodeoxycholic acid is a bioactive signaling molecule that can modulate host metabolic pathways through its opposing effects on FXR and TGR5 receptors. Further research is needed to fully elucidate the specific bacterial species and enzymes responsible for the subsequent metabolism of HDCA and to quantify the kinetic parameters of these reactions. The experimental protocols and data presented in this guide provide a framework for advancing our understanding of the intricate interplay between the gut microbiome, bile acid metabolism, and host physiology, with potential implications for the development of novel therapeutics for metabolic and inflammatory diseases.

References

- 1. Gut microbial metabolite hyodeoxycholic acid targets the TLR4/MD2 complex to attenuate inflammation and protect against sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into microbial bile salt hydrolases: from physiological roles to potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Salt Hydrolase Activity in Probiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Salt Hydrolases: At the Crossroads of Microbiota and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cofactor requiremets for 7 alpha-dehydroxylation of cholic and chenodeoxycholic acid in cell extracts of the intestinal anaerobic bacterium, Eubacterium species V.P.I. 13708 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transformation of bile acids by Eubacterium lentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota [frontiersin.org]

- 16. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dwscientific.com [dwscientific.com]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 21. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Biosynthesis of Glycohyodeoxycholic Acid in Primary Human Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycohyodeoxycholic acid (GHDCA) is a conjugated secondary bile acid present in human bile. Its precursor, hyodeoxycholic acid (HDCA), is formed in the intestine through the bacterial 7α-dehydroxylation of the primary bile acid, cholic acid. Following its absorption from the intestine, HDCA undergoes conjugation, primarily with glycine, in the liver to form GHDCA. This process is crucial for the enterohepatic circulation of bile acids and plays a role in lipid digestion and signaling pathways. This technical guide provides a comprehensive overview of the biosynthesis of GHDCA in primary human hepatocytes, detailing the molecular transporters, enzymatic reactions, and relevant experimental protocols.

I. Cellular Uptake of Hyodeoxycholic Acid

The journey of GHDCA biosynthesis begins with the uptake of its unconjugated precursor, HDCA, from the portal circulation into primary human hepatocytes. This transport across the basolateral membrane is mediated by specific solute carrier (SLC) transporters. While the precise kinetics for HDCA are not extensively documented, the primary transporters involved in the uptake of bile acids are the Organic Anion Transporting Polypeptides (OATPs) and the Na+/taurocholate cotransporting polypeptide (NTCP).

-

Organic Anion Transporting Polypeptides (OATPs): OATP1B1 and OATP1B3 are major hepatic uptake transporters for a wide range of endogenous compounds, including bile acids. Their broad substrate specificity suggests they are likely involved in the uptake of HDCA.

-

Na+/taurocholate cotransporting polypeptide (NTCP; SLC10A1): NTCP is a key transporter for the sodium-dependent uptake of conjugated bile acids. While its affinity for unconjugated bile acids is generally lower, it may still contribute to HDCA uptake.[1][2][3][4][5]

Further research is required to fully elucidate the specific contributions and kinetic parameters of these transporters in HDCA uptake by human hepatocytes.

II. Enzymatic Glycine Conjugation of Hyodeoxycholic Acid

Once inside the hepatocyte, HDCA is conjugated with the amino acid glycine. This two-step enzymatic process is essential for increasing the water solubility and promoting the biliary excretion of the bile acid.

-

Activation of Hyodeoxycholic Acid: The first step involves the activation of HDCA to its coenzyme A (CoA) thioester, hyodeoxycholyl-CoA. This reaction is catalyzed by a family of enzymes known as bile acid-CoA ligases (BALs).

-

Glycine Conjugation: The subsequent and final step in GHDCA biosynthesis is the transfer of the hyodeoxycholyl group from hyodeoxycholyl-CoA to glycine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) . BAAT is the key enzyme responsible for the amino acid conjugation of all bile acids in the human liver. While specific kinetic data for HDCA with human BAAT is limited, the enzyme is known to conjugate a broad range of primary and secondary bile acids.

The overall reaction can be summarized as:

Hyodeoxycholic acid + ATP + CoA-SH → Hyodeoxycholyl-CoA + AMP + PPi Hyodeoxycholyl-CoA + Glycine → this compound + CoA-SH

III. Quantitative Analysis of this compound Biosynthesis

The rate and extent of GHDCA formation in primary human hepatocytes can be quantified using various analytical techniques. The data below represents typical quantitative parameters that can be assessed, although specific values for GHDCA are not widely available in the literature and would need to be determined experimentally.

| Parameter | Description | Typical Units |

| HDCA Uptake Kinetics | ||

| Km (for OATPs/NTCP) | Michaelis constant, representing the substrate concentration at half-maximal transport velocity. | µM |

| Vmax (for OATPs/NTCP) | Maximum velocity of HDCA transport into hepatocytes. | pmol/mg protein/min |

| BAAT Enzyme Kinetics | ||

| Km (for Hyodeoxycholyl-CoA) | Michaelis constant for the activated form of HDCA. | µM |

| Km (for Glycine) | Michaelis constant for the amino acid substrate. | mM |

| Vmax | Maximum velocity of GHDCA formation. | nmol/mg protein/min |

| Cellular GHDCA Production | ||

| Rate of GHDCA Synthesis | The amount of GHDCA produced by a specific number of hepatocytes over time. | pmol/106 cells/hour |